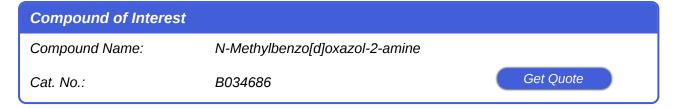


Application Notes: Metabolomics Analysis of N-Methylbenzo[d]oxazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbenzo[d]oxazol-2-amine is an anthelmintic compound that has demonstrated significant effects on the metabolism of parasitic nematodes, such as Trichinella spiralis.[1][2] This document provides detailed application notes and protocols for conducting metabolomics analysis to investigate the effects of this compound. The primary application of this research is in the field of anthelmintic drug development, with a focus on understanding the compound's mechanism of action.[1][2]

Mechanism of Action

Metabolomic studies have revealed that **N-Methylbenzo[d]oxazol-2-amine** significantly alters the metabolic profile of T. spiralis. The compound has been shown to up-regulate purine and pyrimidine metabolism while down-regulating sphingolipid metabolism.[1][2] This disruption of key metabolic pathways is believed to be central to its anthelmintic activity. Molecular docking analyses suggest that the compound's primary targets are likely not the tubulin beta chain or glutamate-gated channels.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo efficacy and toxicity studies of **N-Methylbenzo[d]oxazol-2-amine**.



Table 1: In Vivo Anthelmintic Efficacy against T. spiralis

Treatment Group	Dose (mg/kg)	Reduction in Worm Abundance (%)
N-Methylbenzo[d]oxazol-2- amine	250	49.17
N-Methylbenzo[d]oxazol-2- amine	500	64.54
N-Methylbenzo[d]oxazol-2- amine	1000	76.50
Albendazole (Control)	250	100

Table 2: Acute Oral Toxicity Profile

Compound	LD50 (mg/kg body weight)	Chemical Toxicity Category
N-Methylbenzo[d]oxazol-2- amine	> 2000	5

Experimental Protocols In Vivo Anthelmintic Efficacy Study

This protocol is adapted from the methodology described in the study by Prangthip et al. (2023).

- a. Animal Model and Infection:
- Use an appropriate mouse model for Trichinella spiralis infection.
- Infect mice with an appropriate number of T. spiralis larvae.
- b. Compound Administration:



- Prepare a suspension of N-Methylbenzo[d]oxazol-2-amine in a suitable vehicle (e.g., 15% v/v Tween 80).
- Administer the compound orally to infected mice at the desired dosages (e.g., 250, 500, and 1000 mg/kg).
- Include a positive control group treated with a known anthelmintic (e.g., Albendazole at 250 mg/kg) and a vehicle control group.
- c. Evaluation of Worm Burden:
- At a predetermined time point post-treatment, euthanize the mice.
- Isolate the small intestine and count the number of adult worms.
- Calculate the percentage reduction in worm abundance for each treatment group relative to the vehicle control.

Metabolite Extraction from T. spiralis Adult Worms

This protocol outlines the steps for extracting metabolites for subsequent analysis.

- a. Sample Collection and Preparation:
- Expose T. spiralis adult worms to the EC50 concentration of N-Methylbenzo[d]oxazol-2-amine or a vehicle control (e.g., 0.5% DMSO).
- Harvest the worms and wash them with a suitable buffer.
- b. Homogenization and Extraction:
- Homogenize the worm pellets in 500 μL of cold methanol.
- Snap-freeze the tubes in liquid nitrogen and then thaw.
- Centrifuge at 800g for 1 minute at 4°C.
- Collect the supernatant.



- Repeat the extraction process on the pellet with another 500 μL of cold methanol.
- Pool the supernatants from both extractions.
- Redissolve the final pellet in 250 μL of deionized water, snap-freeze in liquid nitrogen, and thaw.
- c. Sample Preparation for Analysis:
- The collected supernatant containing the extracted metabolites is now ready for analysis by mass spectrometry.

Untargeted Metabolomics Analysis

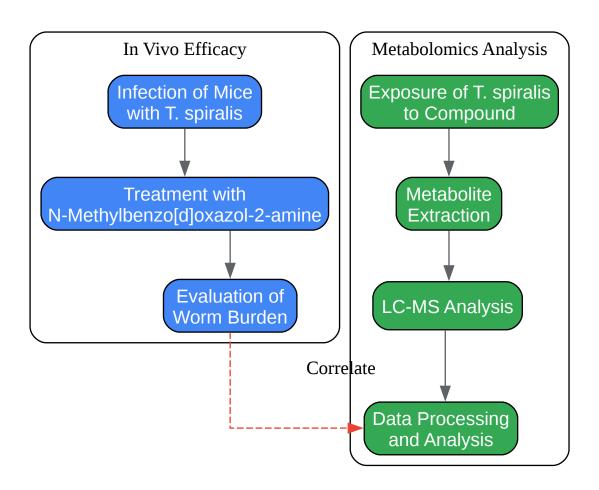
A general workflow for untargeted metabolomics is provided below. Specific parameters should be optimized based on the available instrumentation.

- a. Liquid Chromatography-Mass Spectrometry (LC-MS):
- · Chromatography:
 - Use a C18 reverse-phase column for separation.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry:
 - Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- b. Data Processing and Analysis:
- Use appropriate software for peak picking, alignment, and normalization.



- Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites.
- Identify metabolites by comparing their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).

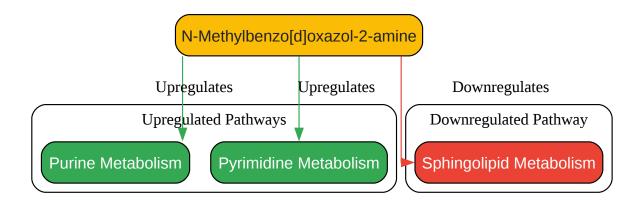
Visualizations



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Caption: Experimental workflow for metabolomics analysis.





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Caption: Effect on metabolic pathways.

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